PKC Isoform Inhibition Profile: Ki Values Define a Unique Fingerprint for Ingenol Mebutate (Standard)
Ingenol Mebutate (Standard) exhibits a distinct and highly potent Ki profile across multiple PKC isoforms: 0.3 nM (PKC-α), 0.105 nM (PKC-β), 0.162 nM (PKC-γ), 0.376 nM (PKC-δ), and 0.171 nM (PKC-ε) . This quantitative fingerprint serves as a direct benchmark for evaluating the selectivity and potency of novel PKC modulators. In contrast, the derivative Ingenol Disoxate (LEO 43204) was selected for development specifically because it preserved or improved upon these pharmacological properties while enhancing chemical stability, though its exact Ki values may differ from the parent compound [1].
| Evidence Dimension | PKC Isoform Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki (nM): PKC-α: 0.3, PKC-β: 0.105, PKC-γ: 0.162, PKC-δ: 0.376, PKC-ε: 0.171 |
| Comparator Or Baseline | Ingenol Disoxate (LEO 43204) - Exact Ki values not disclosed, but designed to preserve or improve PKC-related pharmacological properties. |
| Quantified Difference | Not numerically quantifiable for Ki; differential focus is on stability and in vivo efficacy (see Evidence 3). |
| Conditions | In vitro kinase inhibition assays (recombinant PKC isoforms) |
Why This Matters
This precise Ki fingerprint is essential for calibrating PKC-dependent assays and for ensuring that observed biological effects are attributable to the parent compound's specific isoform inhibition profile, not that of a structurally modified analog.
- [1] Bertelsen M, Stahlhut M, Grue-Sørensen G, Liang X, Christensen GB, Skak K, Engell KM, Högberg T. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers. Dermatology and Therapy. 2016;6(4):599-626. DOI: 10.1007/s13555-016-0137-2. View Source
